

Technical Guide: 2-Fluoro-4-methylpyridine in Synthetic Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Fluoro-4-methylpyridine**

Cat. No.: **B058000**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

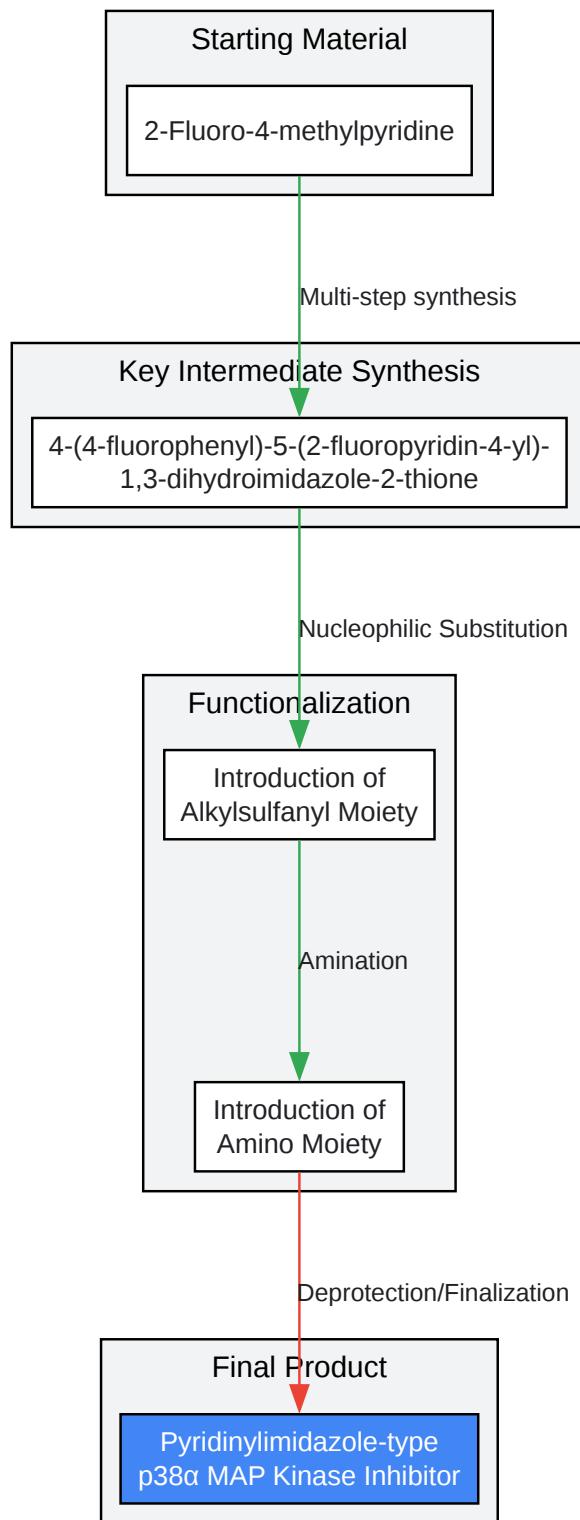
This technical guide provides an in-depth overview of **2-Fluoro-4-methylpyridine**, a key fluorinated pyridine derivative. It details the compound's core physicochemical properties and its application as a versatile intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This document includes a representative experimental protocol and visualizes its role in a multi-step synthetic pathway.

Core Molecular Data

2-Fluoro-4-methylpyridine, also known as 2-Fluoro-4-picoline, is a colorless to light yellow liquid. Its fundamental properties are summarized below.

Parameter	Value	Citations
Molecular Formula	C ₆ H ₆ FN	[1] [2] [3]
Molecular Weight	111.12 g/mol	[1] [4]
CAS Number	461-87-0	[1] [2]

Role as a Synthetic Intermediate


The presence of a fluorine atom at the 2-position of the pyridine ring imparts unique reactivity to the molecule, making **2-Fluoro-4-methylpyridine** a valuable building block in organic

synthesis.^[2] It serves as a precursor for the development of more complex fluorinated pyridine derivatives, which are explored for their potential to enhance metabolic stability and bioavailability in drug candidates.^[2]

The compound is a critical starting material for producing a variety of functionalized pyridines, including:

- 2-Fluoro-4-(iodomethyl)pyridine
- 2-fluoro-4-pyridinemethanol
- 2-fluoro-4-pyridinecarboxylic acid
- Complex heterocyclic systems for active pharmaceutical ingredients.

A notable application is in the synthesis of p38 MAP kinase inhibitors, where it serves as the foundational scaffold. The following diagram illustrates a high-level workflow for the synthesis of a pyridinylimidazole-type p38 α MAP kinase inhibitor, starting from **2-Fluoro-4-methylpyridine**.

Workflow: Synthesis of a p38 α MAP Kinase Inhibitor[Click to download full resolution via product page](#)

Caption: Synthetic pathway from **2-Fluoro-4-methylpyridine** to a p38 α MAP kinase inhibitor.

Experimental Protocols

This section provides a detailed, representative methodology for a key transformation utilizing **2-Fluoro-4-methylpyridine**: its oxidation to 2-fluoro-4-pyridinecarboxylic acid. This reaction is fundamental for further functionalization in drug discovery processes. The following protocol is adapted from established procedures for the oxidation of substituted picolines.

Synthesis of 2-Fluoro-4-pyridinecarboxylic acid

Objective: To oxidize the 4-methyl group of **2-Fluoro-4-methylpyridine** to a carboxylic acid.

Materials and Reagents:

Reagent/Material	Grade
2-Fluoro-4-methylpyridine	≥98%
Potassium Permanganate (KMnO ₄)	ACS Reagent, ≥99%
Sodium Hydroxide (NaOH)	Reagent Grade
Hydrochloric Acid (HCl)	37% aqueous solution
Sodium Sulfite (Na ₂ SO ₃)	Reagent Grade
Deionized Water	N/A
Dichloromethane (CH ₂ Cl ₂)	ACS Reagent
Anhydrous Sodium Sulfate (Na ₂ SO ₄)	Anhydrous, Granular

Procedure:

- Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add **2-Fluoro-4-methylpyridine** (0.1 mol, 11.1 g) and 400 mL of deionized water.
- Heating: Begin stirring the mixture and heat to 75-80°C using a water bath.
- Oxidant Addition: Once the temperature is stable, slowly add potassium permanganate (0.3 mol, 47.4 g) in small portions over a period of 3-4 hours. Maintain the reaction temperature

below 90°C during the addition. The purple color of the permanganate will disappear as the reaction proceeds.

- **Reaction Monitoring:** After the addition is complete, continue to stir the mixture at 80°C until the purple color no longer fades, indicating the consumption of the starting material. This typically takes an additional 1-2 hours.
- **Quenching and Filtration:** Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the manganese dioxide (MnO_2) byproduct. Wash the filter cake with 100 mL of hot water.
- **Workup:** Combine the filtrate and washings. If any purple color remains, add a small amount of sodium sulfite until the solution is colorless.
- **Acidification:** Cool the clear filtrate in an ice bath and carefully acidify to pH 3-4 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of 2-fluoro-4-pyridinecarboxylic acid will form.
- **Isolation:** Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold deionized water, and dry it under vacuum to a constant weight.

Purification (Optional):

- The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield a high-purity white solid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 2. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google Patents [patents.google.com]

- 3. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents
[patents.google.com]
- 4. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents
[patents.google.com]
- To cite this document: BenchChem. [Technical Guide: 2-Fluoro-4-methylpyridine in Synthetic Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b058000#2-fluoro-4-methylpyridine-molecular-weight-and-formula\]](https://www.benchchem.com/product/b058000#2-fluoro-4-methylpyridine-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com